molecular formula C18H25FN2O B10886739 (3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

Cat. No.: B10886739
M. Wt: 304.4 g/mol
InChI Key: XMTOGKSMJWGZLW-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorophenyl group, a methylcyclohexyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The synthetic route may include:

    Preparation of 3-Fluorophenyl Group: This can be achieved through the fluorination of a phenyl ring using reagents like fluorine gas or other fluorinating agents.

    Synthesis of 4-(4-Methylcyclohexyl)piperazine:

    Coupling Reaction: The final step involves coupling the 3-fluorophenyl group with the 4-(4-methylcyclohexyl)piperazine under specific conditions, such as the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
  • (3-Bromophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone
  • (3-Methylphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

Uniqueness

(3-Fluorophenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H25FN2O/c1-14-5-7-17(8-6-14)20-9-11-21(12-10-20)18(22)15-3-2-4-16(19)13-15/h2-4,13-14,17H,5-12H2,1H3

InChI Key

XMTOGKSMJWGZLW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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